molecular formula C19H20ClNO4S B2830814 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 1797640-05-1

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2830814
CAS No.: 1797640-05-1
M. Wt: 393.88
InChI Key: VXAIONXQHOTESY-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step usually involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the ethanone backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((4-Bromophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone
  • 1-(3-((4-Methylphenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone

Uniqueness

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-25-16-6-2-14(3-7-16)12-19(22)21-11-10-18(13-21)26(23,24)17-8-4-15(20)5-9-17/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAIONXQHOTESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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